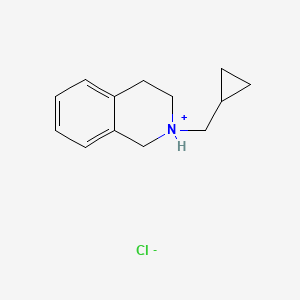
Silver;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;oxygen(2-) is a chemical compound with the formula Ag₂OThis compound is a fine black or dark brown powder that is used in various applications, including the preparation of other silver compounds . Silver(I) oxide is notable for its ability to selectively permeate oxygen, making it valuable in industrial processes such as gas separation .
Preparation Methods
Silver(I) oxide can be prepared through several methods:
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Silver(I) oxide undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Silver(I) oxide has numerous applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism by which silver(I) oxide exerts its effects involves several pathways:
Antimicrobial Action:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Silver(I) oxide can be compared with other silver compounds:
Silver(II) Oxide (AgO):
Silver(I) Sulfide (Ag₂S):
Silver Halides (AgCl, AgBr, AgI):
Silver(I) oxide stands out due to its unique ability to selectively permeate oxygen and its diverse applications in catalysis, antimicrobial treatments, and gas sensing.
Properties
Molecular Formula |
AgO- |
|---|---|
Molecular Weight |
123.868 g/mol |
IUPAC Name |
silver;oxygen(2-) |
InChI |
InChI=1S/Ag.O/q+1;-2 |
InChI Key |
UMPGKTLNCGZJIN-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)





![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)





